molecular formula C12H19IN4O2S B1400103 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine CAS No. 1361111-99-0

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine

Cat. No.: B1400103
CAS No.: 1361111-99-0
M. Wt: 410.28 g/mol
InChI Key: BSDFGWHWMUQSGV-UHFFFAOYSA-N
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Description

5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodine atom, a methanesulfonyl group, and a piperidine ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Iodination: Introduction of the iodine atom to the pyrimidine ring.

    Methanesulfonylation: Addition of the methanesulfonyl group to the piperidine ring.

    Coupling Reaction: Formation of the final compound through a coupling reaction between the iodinated pyrimidine and the methanesulfonylated piperidine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

    Reduction: Reduction reactions may target the iodine atom or the pyrimidine ring.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Deiodinated or reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Molecular Probes: Utilized in the development of molecular probes for biological studies.

Medicine:

    Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry:

    Material Science: Application in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • [5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine
  • [5-Iodo-4-(1-methanesulfonyl-piperidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine

Comparison:

  • Structural Differences: The position of the methanesulfonyl group on the piperidine ring varies among these compounds.
  • Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and stability.
  • Biological Activity: The biological activity may differ based on the position of functional groups, affecting their interaction with molecular targets.

This detailed article provides a comprehensive overview of 5-Iodo-N,N-dimethyl-4-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-2-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylsulfonylpiperidin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19IN4O2S/c1-16(2)12-14-8-10(13)11(15-12)9-4-6-17(7-5-9)20(3,18)19/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDFGWHWMUQSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CCN(CC2)S(=O)(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19IN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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